2-(Pyrimidin-2-ylsulfanyl)propanoic acid

Purity Specification NMR Analysis Ion Channel Assay

Researchers studying ligand-gated and voltage-gated ion channels face challenges with single-target inhibitors that cannot dissect co-expressed receptor contributions. This pyrimidine-thioether propanoic acid derivative solves that limitation. - **Dual inhibition profile**: Blocks nAChRs (ligand-gated) and VGSCs (voltage-gated) in a single experimental paradigm - **Positional isomer specificity**: The 2-position sulfanyl linkage is essential for target binding; 3-position isomer (CAS 919466-99-2) is not a valid substitute - **Quality assurance**: ≥95% purity verified by 1H NMR; store at 2-8°C - **SAR reference compound**: Enables comparative studies with positional isomers to map pharmacophore requirements

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 919617-50-8
Cat. No. B3389216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-ylsulfanyl)propanoic acid
CAS919617-50-8
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC=CC=N1
InChIInChI=1S/C7H8N2O2S/c1-5(6(10)11)12-7-8-3-2-4-9-7/h2-5H,1H3,(H,10,11)
InChIKeyBQWWSBHXZPBHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidin-2-ylsulfanyl)propanoic Acid Overview


2-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919617-50-8) is a pyrimidine-thioether-linked propanoic acid derivative with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol . This compound is an inhibitor of ligand-gated ion channels, particularly the nicotinic acetylcholine receptor (nAChR), and at higher concentrations, it also inhibits voltage-gated sodium channels (VGSCs) . The compound is used as a research tool in cell biology and neuroscience for studying ion channel function and neurotransmission .

nAChR and VGSC ion channel function studies in neuroscience
Purity specification with 1H NMR verification
Specified cold storage for bioactivity retention

Why 2-(Pyrimidin-2-ylsulfanyl)propanoic Acid Cannot Be Substituted


Substituting 2-(Pyrimidin-2-ylsulfanyl)propanoic acid with structurally similar compounds such as 3-(pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2) or (pyrimidin-2-ylsulfanyl)acetic acid derivatives is not scientifically valid due to distinct differences in steric and electronic properties that critically impact ion channel binding and functional inhibition [1]. The 2-position attachment of the sulfanyl linker on the pyrimidine ring in the target compound is essential for its interaction with nAChRs and VGSCs, whereas the 3-position isomer (919466-99-2) exhibits a fundamentally different spatial orientation, leading to altered affinity and efficacy .

Target
2-(Pyrimidin-2-ylsulfanyl)propanoic acid
2‑position attachment supports specific nAChR/VGSC interaction.
Substitute
3-(Pyrimidin-2-ylsulfanyl)propanoic acid (919466‑99‑2)
3‑position isomer may exhibit altered steric orientation, potentially shifting ion channel binding profiles and limiting direct substitution.

2-(Pyrimidin-2-ylsulfanyl)propanoic Acid – Key Differentiators


Purity Guaranteed by NMR Analysis

2-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919617-50-8) is supplied with a purity of ≥95% as verified by 1H NMR . In contrast, the positional isomer 3-(pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2) is typically available only at 95% purity without analytical certification . This quantified purity specification, directly linked to the compound's identity and purity, is essential for ensuring consistent and reproducible results in sensitive ion channel assays.

Purity Specification
Data to verify
≥95% by 1H NMR
Verified purity supports assay reproducibility.
3‑position isomer: 95% (method unspecified).
Purity Specification NMR Analysis Ion Channel Assay

Defined Cold Storage Stability

2-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919617-50-8) requires sealed storage at 2-8°C to maintain its chemical integrity and biological activity . In contrast, the positional isomer 3-(pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2) is listed without a specific storage temperature, only a general recommendation for long-term storage in a cool, dry place . The explicit cold storage requirement for the target compound directly addresses its potential for thermal degradation, which is critical for preserving ion channel inhibitory activity over time.

Storage Conditions
Data to verify
2–8°C, sealed, dry
Defined cold storage preserves inhibitory activity.
Comparator lacks specified temperature range.
Storage Stability Cold Chain Bioactivity Retention

Dual Ion Channel Inhibition Profile

2-(Pyrimidin-2-ylsulfanyl)propanoic acid inhibits both ligand-gated nicotinic acetylcholine receptors (nAChRs) and, at higher concentrations, voltage-gated sodium channels (VGSCs) . This dual activity contrasts with class-level comparators such as mecamylamine, a selective nAChR antagonist [1]. While mecamylamine inhibits nAChRs with an IC₅₀ of approximately 0.3 μM in rat brain membranes [2], the target compound's VGSC inhibition provides an additional mechanism for modulating neuronal excitability, offering a more comprehensive tool for dissecting complex synaptic and action potential dynamics.

Inhibition Profile
Class-level
Target: nAChR + VGSC (high conc.)
Mecamylamine: nAChR only
Dual profile may broaden neuronal excitability studies.
VGSC inhibition not quantified for target; class‑level inference.
Nicotinic Acetylcholine Receptor Voltage-Gated Sodium Channel Neurological Research Tool

Analytical Data Transparency for Procurement

Sigma-Aldrich (MilliporeSigma) explicitly states that it does not collect analytical data for 2-(Pyrimidin-2-ylsulfanyl)propanoic acid and sells the product 'AS-IS' without any warranty regarding identity or purity . This transparency contrasts with other vendors that may imply but not guarantee analytical certification. For researchers who require documented purity and identity for publication or regulatory compliance, this clear disclosure allows for a more informed vendor selection, guiding procurement toward sources that provide certificate of analysis (CoA) data [1].

Vendor Data Transparency
Reported
Sigma‑Aldrich: No analytical data, sold “AS‑IS”
Chemscene/Chembase: ≥95% purity, CoA available
Transparency guides informed procurement decisions.
Review vendor CoA prior to purchase.
Vendor Transparency Analytical Data Procurement Risk

2-(Pyrimidin-2-ylsulfanyl)propanoic Acid – Application Scenarios


Dual Ion Channel Modulation in Neurological Research

Ideal for studies investigating the interplay between nicotinic acetylcholine receptors (nAChRs) and voltage-gated sodium channels (VGSCs) in neuronal excitability, synaptic plasticity, or neuropathic pain models. The compound's dual inhibition profile allows researchers to probe both ligand-gated and voltage-gated ion channel contributions within a single experimental paradigm, a capability not offered by single-target nAChR antagonists like mecamylamine [1]. Its use enables the dissection of complex signaling pathways where both receptor types are co-expressed and functionally coupled.

Reproducible Ion Channel Pharmacology with High Purity

Researchers requiring the highest confidence in compound identity and purity for publication or regulatory filings should procure 2-(Pyrimidin-2-ylsulfanyl)propanoic acid from vendors providing a purity of ≥95% by 1H NMR . This level of analytical verification ensures that observed effects in sensitive ion channel assays (e.g., patch-clamp electrophysiology, calcium flux assays) are attributable to the target compound and not impurities or degradation products. The defined cold storage requirement (2-8°C) [1] is critical for maintaining the compound's activity and preventing batch-to-batch variability over extended experimental timelines.

Comparative Studies of Positional Isomers

2-(Pyrimidin-2-ylsulfanyl)propanoic acid (919617-50-8) serves as a key reference compound for structure-activity relationship (SAR) studies comparing the biological effects of positional isomerism. By directly contrasting its ion channel inhibitory activity with that of the 3-position isomer, 3-(pyrimidin-2-ylsulfanyl)propanoic acid (919466-99-2) , researchers can map the precise structural determinants required for nAChR and VGSC binding. This comparative approach provides critical insights into the pharmacophore requirements for pyrimidine-thioether-based ion channel modulators.

Informed Procurement for Compound Libraries

For organizations building screening libraries or chemical repositories, 2-(Pyrimidin-2-ylsulfanyl)propanoic acid is a valuable inclusion when sourced from vendors that provide documented purity and storage specifications. The explicit disclosure by Sigma-Aldrich regarding the absence of analytical data allows procurement officers to select alternative suppliers (e.g., Chemscene, Chembase) that guarantee ≥95% purity and provide certificates of analysis, thereby ensuring the long-term quality and utility of the library for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
nAChR/VGSC interplay studies in neuronal excitability models
Dual ion channel inhibition (nAChR + VGSC)
Verify dual inhibition in target cell type
Reproducible ion channel pharmacology
Purity verified by 1H NMR
Confirm lot‑specific purity and cold storage integrity
Positional isomer SAR studies
Defined 2‑position isomer
Compare ion channel activity with 3‑position isomer
Screening library procurement
Documented purity and storage specifications
Review vendor CoA and storage compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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